2,7-bis(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2,7-bis(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with two methoxyphenyl groups and two methyl groups, which contribute to its unique chemical properties.
Preparation Methods
One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, making it suitable for industrial production.
Chemical Reactions Analysis
2,7-bis(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new heterocyclic compounds.
Scientific Research Applications
2,7-bis(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,7-bis(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of the target enzyme or receptor, thereby blocking its activity . This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 2,7-bis(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include other triazolopyrimidines, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine: Used in cancer treatment as CDK inhibitors.
7-Hydroxy-5-methyl-1,3,4-triazaindolizine: Exhibits various biological activities and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H21N5O2 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4,10-bis(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H21N5O2/c1-14-15(2)28(17-7-11-19(30-4)12-8-17)22-20(14)23-25-21(26-27(23)13-24-22)16-5-9-18(29-3)10-6-16/h5-13H,1-4H3 |
InChI Key |
BNNGEZPNLCXVIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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